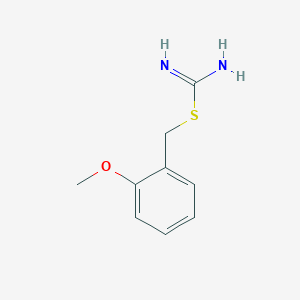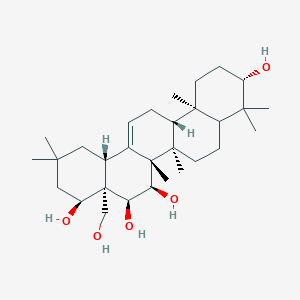
isobutyryl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl-CoA is a molecule that plays a crucial role in the metabolism of fatty acids in living organisms. It is formed during the breakdown of isoleucine, an essential amino acid, and is involved in the biosynthesis of various important compounds.
Scientific Research Applications
Epigenetic Regulation
Isobutyryl-CoA plays a significant role in epigenetic regulation. It has been identified as a novel post-translational modification on nuclear histones, known as lysine isobutyrylation. This modification is distinct from normal straight-chain butyrylation and arises from valine catabolism and branched-chain fatty acid oxidation. Studies show that several histone acetyltransferases, especially p300 and HAT1, possess lysine isobutyryltransferase activity. The X-ray crystal structures of HAT1 in complex with isobutyryl-CoA have been resolved, providing insight into HAT-catalyzed isobutyrylation. This modification affects the expression of genes associated with critical biological pathways, suggesting its extensive role in regulating epigenetics and cellular physiology (Zhu et al., 2020).
Metabolic Disorders
Isobutyryl-CoA dehydrogenase deficiency is a metabolic disorder in valine metabolism. It was first reported in a child with cardiomyopathy, anemia, and secondary carnitine deficiency. A study involving 13 patients with this deficiency, identified through newborn screening, developed a follow-up algorithm for abnormal C4-acylcarnitine newborn screening results. This condition is confirmed by the molecular genetic analysis of the ACAD8 gene encoding isobutyryl-CoA dehydrogenase. Interestingly, most patients with this deficiency remain asymptomatic, though the natural history of the disorder needs further exploration (Oglesbee et al., 2007).
Biofuel Production
Isobutyryl-CoA is integral in the production of isobutanol, a branched-chain alcohol that can substitute gasoline. A study demonstrated the production of isobutanol using a novel CoA-dependent pathway in recombinant Ralstonia eutropha H16. This pathway includes chain elongation, rearrangement, and modification, with a focus on a previously uncharacterized native isobutyryl-CoA mutase in R. eutropha. The study's findings suggest potential applications in expanding the range of chemicals accessible with CoA-dependent pathways (Black et al., 2018).
Antibiotic Production
The addition of isobutanol can enhance the production of the anti-tumor agent ansamitocin P-3 (AP-3) in fermentation. This process involves the regulation of gene transcription and pools of precursors such as isobutyryl-CoA. The study concludes that isobutanol addition effectively increases AP-3 production, an insight that might be beneficial for improving fermentation productivity on a large scale (Lin et al., 2011).
properties
CAS RN |
15621-60-0 |
|---|---|
Product Name |
isobutyryl-CoA |
Molecular Formula |
C25H42N7O17P3S |
Molecular Weight |
837.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate |
InChI |
InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 |
InChI Key |
AEWHYWSPVRZHCT-NDZSKPAWSA-N |
Isomeric SMILES |
CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Other CAS RN |
15621-60-0 |
physical_description |
Solid |
synonyms |
coenzyme A, isobutyryl- isobutyryl-CoA isobutyryl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)

